molecular formula C26H21N3O6 B4329821 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

Cat. No.: B4329821
M. Wt: 471.5 g/mol
InChI Key: SXFSPAIFFAEYDU-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzyloxy group, a methoxyphenyl group, a nitrophenyl group, and a dihydropyrano[2,3-c]pyrazol-6(1H)-one core

Preparation Methods

The synthesis of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by benzylation of a hydroxy group on a phenyl ring.

    Introduction of the methoxy group: This step involves methylation of a hydroxy group on the phenyl ring.

    Formation of the nitrophenyl group: This can be done through nitration of a phenyl ring.

    Construction of the dihydropyrano[2,3-c]pyrazol-6(1H)-one core: This involves cyclization reactions that form the pyrano and pyrazole rings.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, leading to the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: It may be investigated for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may focus on its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: The compound could be explored for its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE include other pyrazole derivatives, nitrophenyl compounds, and benzyloxy-substituted molecules What sets this compound apart is its unique combination of functional groups and the resulting structural complexity

Properties

IUPAC Name

4-(3-methoxy-4-phenylmethoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O6/c1-33-22-13-17(10-11-21(22)34-15-16-6-3-2-4-7-16)20-14-23(30)35-26-24(20)25(27-28-26)18-8-5-9-19(12-18)29(31)32/h2-13,20H,14-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFSPAIFFAEYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-])OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 2
Reactant of Route 2
4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 3
4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 4
4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 5
4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 6
4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

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